(4-(Pyridin-3-yl)phenyl)methanol
Overview
Description
(4-(Pyridin-3-yl)phenyl)methanol is an organic compound with the molecular formula C12H11NO. It consists of a phenyl ring substituted with a pyridin-3-yl group and a methanol group. This compound is of interest due to its unique structure, which combines aromatic and heteroaromatic rings, making it a valuable intermediate in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 3-pyridylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The aromatic rings can be hydrogenated under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 4-(Pyridin-3-yl)benzaldehyde or 4-(Pyridin-3-yl)benzoic acid.
Reduction: Hydrogenated derivatives of the aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Pyridin-3-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of both aromatic and heteroaromatic rings allows it to engage in π-π interactions and hydrogen bonding, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-2-yl)phenyl)methanol: Similar structure but with the pyridine ring attached at the 2-position.
(4-(Pyridin-4-yl)phenyl)methanol: Pyridine ring attached at the 4-position.
(4-(Pyridin-3-yl)benzyl alcohol): Similar structure but with a benzyl alcohol group instead of a methanol group.
Uniqueness
(4-(Pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interactions compared to its isomers. This unique structure can lead to different chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-pyridin-3-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJCVCCKVZBHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363917 | |
Record name | [4-(Pyridin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217189-04-3 | |
Record name | [4-(Pyridin-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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